molecular formula C20H21NO B1614251 (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone CAS No. 898763-23-0

(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone

Cat. No. B1614251
M. Wt: 291.4 g/mol
InChI Key: SCISTIREGHBJBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • “(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone” is a chemical compound with a complex structure.

  • It contains both aromatic rings and a pyrrole moiety, suggesting potential biological activity.

  • The compound’s name indicates the presence of two phenyl groups and a central methanone functional group.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore its synthetic routes.





  • Molecular Structure Analysis



    • The compound’s molecular formula is C~23~H~22~N~2~O.

    • The structure likely involves conjugated π-electron systems due to the presence of aromatic rings and the pyrrole ring.

    • Detailed analysis of bond angles, bond lengths, and stereochemistry would require computational modeling or experimental data.





  • Chemical Reactions Analysis



    • Without specific information on reactivity, it’s challenging to predict chemical reactions.

    • The compound’s functional groups (phenyl, pyrrole, and methanone) suggest potential reactions such as electrophilic substitutions, nucleophilic additions, or oxidation.





  • Physical And Chemical Properties Analysis



    • Physical properties (melting point, boiling point, solubility) would depend on the compound’s structure.

    • Chemical properties (reactivity, stability) would require experimental investigation.




  • Scientific Research Applications

    Synthesis and Antimicrobial Activity

    • Antimicrobial Agents Synthesis : A study by Hublikar et al. (2019) focused on synthesizing novel pyrrole derivatives, highlighting their antimicrobial efficacy. This research synthesized a series of pyrrole chalcone derivatives, demonstrating significant antibacterial and antifungal activities attributed to the heterocyclic ring structure. The introduction of a methoxy group was found to enhance these activities (Hublikar et al., 2019).

    Chemical Reactions and Material Synthesis

    • Reactions and Complexes Formation : Ghorai and Mani (2014) investigated the reactions of unsubstituted quinoidal pyrrole with oxygen, charge transfer, and palladium(II) complexes. They demonstrated how dehydrogenation and reactions with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) lead to new products with oxygen atoms, showcasing the compound's potential in synthesizing complex structures and materials (Ghorai & Mani, 2014).

    • Crystal Structure and DFT Study : Huang et al. (2021) conducted a detailed study on boric acid ester intermediates with benzene rings, emphasizing the importance of crystallographic and conformational analyses. Their research provides insights into the molecular structures and physicochemical properties of similar compounds, highlighting the utility of DFT (Density Functional Theory) in understanding the chemical behavior of such molecules (Huang et al., 2021).

    Material Science Applications

    • Polymeric Materials Synthesis : Shi et al. (2017) developed a new aromatic ketone monomer for synthesizing poly(arylene ether sulfone)s (PAES) with pendant groups. Their work underscores the applicability of similar compounds in creating materials with specific properties like hydroxide conductivity, stability, and anisotropic swelling, which are crucial for various industrial applications (Shi et al., 2017).

    Safety And Hazards



    • No specific safety information is available for this compound.

    • As a general rule, any chemical should be handled with care, especially if it’s novel or lacks safety data.




  • Future Directions



    • Research on this compound could focus on its biological activity, potential applications, and optimization of synthesis routes.

    • Investigating its interactions with biological targets or its role in specific pathways would be valuable.




    properties

    IUPAC Name

    [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21NO/c1-15-9-10-18(16(2)13-15)20(22)19-8-4-3-7-17(19)14-21-11-5-6-12-21/h3-10,13H,11-12,14H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SCISTIREGHBJBO-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20643933
    Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20643933
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    291.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone

    CAS RN

    898763-23-0
    Record name Methanone, [2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,4-dimethylphenyl)-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=898763-23-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20643933
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
    Reactant of Route 2
    Reactant of Route 2
    (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
    Reactant of Route 3
    Reactant of Route 3
    (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
    Reactant of Route 4
    Reactant of Route 4
    Reactant of Route 4
    (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
    Reactant of Route 5
    Reactant of Route 5
    (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
    Reactant of Route 6
    Reactant of Route 6
    (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.